
N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide is a proline derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Zhou and Xu (2014) discussed the synthesis of new C2-symmetric chiral bisamides, derived from (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a compound structurally related to N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide (Chang‐Yue Zhou & Jiaxi Xu, 2014).
- Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes, showcasing the compound's relevance in coordination chemistry (C. Ozer, H. Arslan, D. VanDerveer, & G. Binzet, 2009).
Chemical Reactions and Catalysis
- Carrilho et al. (2015) utilized a one-step synthesis strategy involving palladium-catalysed aminocarbonylation with diamines to produce dicarboxamides, demonstrating the versatility of related compounds in organic synthesis (Rui M. B. Carrilho et al., 2015).
- Hashimoto et al. (1986) explored a novel decarboxylation method using 2-cyclohexen-1-one as a catalyst, which can be applied to similar compounds (M. Hashimoto et al., 1986).
Biological and Pharmaceutical Research
- Gao et al. (2019) designed and synthesized N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as TRPV1 antagonists, indicating the compound's potential in pharmacological applications (Mingxiang Gao et al., 2019).
- Valli et al. (1998) synthesized N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid, investigating their effects on metabotropic glutamate receptors, highlighting the compound's relevance in neuropharmacology (M. J. Valli et al., 1998).
Environmental and Industrial Applications
- Zargoosh et al. (2015) synthesized N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of heavy metals from industrial wastes, showing the compound's utility in environmental remediation (Kiomars Zargoosh et al., 2015).
Eigenschaften
Molekularformel |
C15H25N3O2 |
|---|---|
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
1-N-cyclohexyl-2-N-cyclopropylpyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H25N3O2/c19-14(16-12-8-9-12)13-7-4-10-18(13)15(20)17-11-5-2-1-3-6-11/h11-13H,1-10H2,(H,16,19)(H,17,20) |
InChI-Schlüssel |
UESJQIUZGYHHIC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N2CCCC2C(=O)NC3CC3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N2CCCC2C(=O)NC3CC3 |
Löslichkeit |
41.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)
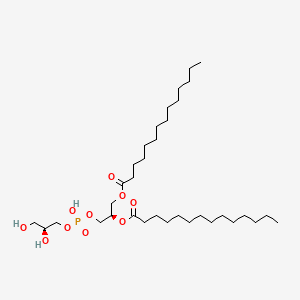


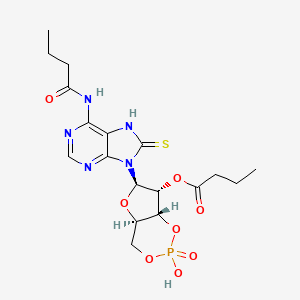
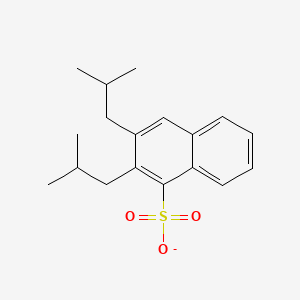

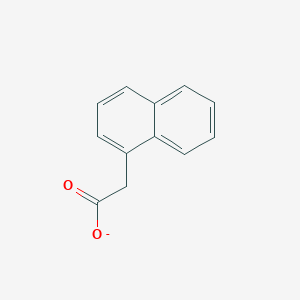
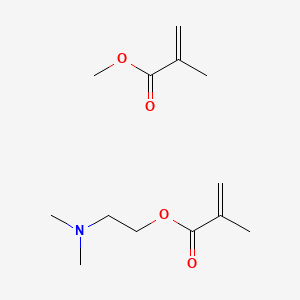

![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)